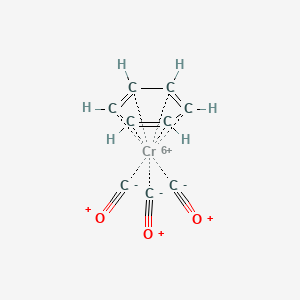![molecular formula C14H13N3O2 B13710500 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core fused with a pyrrolidinone ring and a methoxyphenylamino substituent. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学研究应用
3-[(4-Methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, it can modulate the activity of transcription factors and other regulatory proteins, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their kinase inhibitory activity and potential as anticancer agents.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties, these compounds also exhibit structural similarities and biological activities.
Uniqueness
What sets 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one apart is its unique combination of a pyrrolo[2,3-b]pyridine core with a methoxyphenylamino substituent. This structural feature contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research.
属性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-(4-methoxyanilino)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-10-6-4-9(5-7-10)16-12-11-3-2-8-15-13(11)17-14(12)18/h2-8,12,16H,1H3,(H,15,17,18) |
InChI 键 |
RJVXBLIULYXXLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2C3=C(NC2=O)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)





![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)

![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
